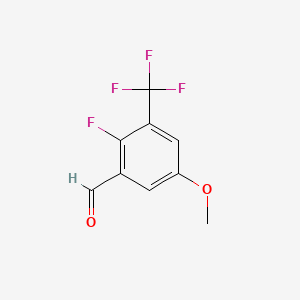

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2-fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTRIRREEHYBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a fluorinated benzene derivative using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base . The final step involves the formylation of the aromatic ring using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid .

Industrial Production Methods: Industrial production of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for large-scale applications .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde serves as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl and fluoro substituents enhance reactivity, making it suitable for various synthetic pathways, including:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution due to the electrophilic nature of the carbonyl group.

- Formation of Derivatives : It can be transformed into various derivatives such as alcohols and acids through oxidation and reduction processes .

Research indicates that this compound exhibits notable biological activities, making it a candidate for further investigation in medicinal chemistry:

- Enzyme Inhibition : Studies have shown that compounds with trifluoromethyl groups can inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are crucial for neurotransmitter metabolism. This inhibition may have implications for treating neurological disorders such as Alzheimer's disease .

- Antimicrobial Properties : The compound has demonstrated antimicrobial efficacy against various bacteria, including multidrug-resistant strains of Staphylococcus aureus. Minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.25 µg/mL .

Pharmaceutical Development

The compound's structural features allow it to interact favorably with biological targets, enhancing its potential in drug development:

- Anti-inflammatory Agents : It has been investigated for its ability to inhibit Bruton tyrosine kinase, which could be beneficial in treating autoimmune diseases like systemic lupus erythematosus .

- Potential Drug Candidates : The incorporation of trifluoromethyl groups is associated with increased metabolic stability and improved pharmacokinetic properties, making it a valuable component in the design of new pharmaceuticals .

Case Study 1: Antimicrobial Efficacy

A study evaluated various benzaldehyde derivatives, including this compound, for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated significant activity against resistant strains, with MIC values below 100 µg/mL for several derivatives .

Case Study 2: Enzyme Inhibition

In preclinical models targeting neurodegenerative diseases, compounds structurally similar to this compound were tested for their ability to inhibit acetylcholinesterase. These studies showed promise in increasing acetylcholine levels in synaptic clefts, suggesting therapeutic benefits for cognitive function enhancement .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde is primarily related to its reactivity as an aldehyde and the presence of the trifluoromethyl group. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles . The trifluoromethyl group enhances the compound’s electron-withdrawing properties, influencing its reactivity and interactions with biological targets . These properties make it a useful intermediate in the synthesis of bioactive compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde with structurally analogous compounds, focusing on substituent positions, molecular properties, and applications.

Table 1: Structural and Chemical Comparison of Analogous Compounds

Key Comparisons:

Substituent Position Effects The 2-Fluoro-5-methoxy-3-CF₃ substitution in the target compound creates a sterically hindered and electron-deficient aromatic ring, enhancing its electrophilicity compared to analogs like 4-Methoxy-3-CF₃ benzaldehyde (CAS: 50823-87-5), where the methoxy group at position 4 provides less steric hindrance .

Functional Group Variations 4-Methoxy-3-CF₃ benzoic acid (similarity score: 0.92) lacks the aldehyde group, making it unsuitable for condensation reactions but more stable under acidic conditions . The 3,4-dimethoxy-2-CF₃ analog (CAS: 213598-09-5) has two methoxy groups, increasing electron density and solubility in polar solvents compared to the mono-methoxy target compound .

Aromatic System Differences

- Pyridine-based analogs like 5-Methoxy-2-trifluoromethyl pyridine () exhibit distinct electronic properties due to the nitrogen heteroatom, favoring coordination chemistry over electrophilic substitution .

Research Findings:

- Reactivity in Synthesis : The trifluoromethyl group in the target compound stabilizes intermediates in nucleophilic aromatic substitution, whereas brominated analogs (e.g., 2-Bromo-5-CF₃ benzaldehyde) are more reactive in Suzuki-Miyaura couplings .

- Thermal Stability : Fluorinated benzaldehydes generally exhibit higher thermal stability than their chlorinated counterparts due to stronger C-F bonds .

Biological Activity

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde, a fluorinated aromatic aldehyde, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various pharmaceuticals.

The chemical structure of this compound features a methoxy group and a trifluoromethyl group attached to a benzaldehyde backbone. The presence of these groups significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : As a benzoic acid derivative, it interacts with various enzymes, potentially acting as an inhibitor or substrate in biochemical pathways .

- Formation of Reactive Intermediates : The compound can undergo reduction reactions, leading to the formation of reactive intermediates that may interact with cellular components, resulting in various biological effects.

- Pharmacokinetics : It is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In studies involving similar trifluoromethylated compounds, enhanced potency against cancer cell lines has been observed .

- Enzyme Inhibition : It serves as a substrate or inhibitor in enzymatic assays, contributing to the understanding of enzyme specificity and the role of fluorinated compounds in biological systems .

- Chemical Sensing : The aldehyde functionality allows it to be used in chemical sensors for detecting specific chemical changes, enhancing safety and environmental monitoring .

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Enzyme Inhibition : In a study examining enzyme-catalyzed reactions involving fluorinated compounds, this benzaldehyde derivative was shown to inhibit specific enzymes effectively, providing insights into its potential therapeutic applications.

- Anticancer Activity Assessment : Research demonstrated that derivatives with trifluoromethyl groups exhibited increased potency against cancer cell lines compared to their non-fluorinated counterparts. This suggests that this compound could play a role in developing new anticancer therapies .

Data Table: Biological Activity Summary

Q & A

Q. What are the preferred synthetic routes for 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of benzaldehyde derivatives. Key steps include:

- Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at positions ortho to the aldehyde group .

- Methoxy Group Introduction : Nucleophilic substitution (e.g., using NaOMe) on a pre-fluorinated intermediate under anhydrous conditions .

- Trifluoromethylation : Radical trifluoromethylation via Umemoto’s reagent or copper-mediated coupling .

Q. Optimization Tips :

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Standard characterization protocols include:

- ¹H/¹³C NMR : Key peaks:

- Aldehyde proton at δ 10.2–10.5 ppm (singlet).

- Trifluoromethyl (CF₃) splitting in ¹³C NMR (δ 120–125 ppm, quartet due to ¹JCF coupling) .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ at m/z 236.1 (calculated) .

Validation : Cross-reference with commercially available analogs (e.g., 2-Fluoro-4-(trifluoromethyl)benzaldehyde) for benchmarking .

Q. What are the critical stability considerations for handling and storing this compound?

- Light Sensitivity : The aldehyde group is prone to photodegradation; store in amber vials at –20°C .

- Moisture Sensitivity : Hydrolysis of the methoxy group can occur; use molecular sieves in storage vials .

- Purity Impact : Impurities (e.g., residual acids) accelerate decomposition. Purify via column chromatography (silica gel, hexane/EtOAc) before long-term storage .

Q. How do electron-withdrawing substituents (F, CF₃, OMe) influence the reactivity of the aldehyde group?

The aldehyde is highly electrophilic due to:

Q. Reactivity Applications :

- Condensation Reactions : Knoevenagel reactions with active methylenes (e.g., malononitrile) proceed efficiently at 60–80°C .

- Reduction : NaBH₄ selectively reduces the aldehyde to a benzyl alcohol without affecting CF₃ or F groups .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and stability of this compound?

- Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., DMSO vs. THF) on conformational stability using AMBER or GROMACS .

- DFT Calculations : B3LYP/6-31G* basis sets model electrophilic aromatic substitution pathways for fluorination/trifluoromethylation .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by analyzing H-bonding with the aldehyde and hydrophobic interactions with CF₃ .

Q. How can mechanistic studies resolve contradictions in reported reaction outcomes (e.g., competing fluorination vs. oxidation)?

- Isotopic Labeling : Use ¹⁸O-labeled aldehydes to trace oxidation pathways during fluorination .

- Kinetic Profiling : Monitor intermediate formation via in-situ IR or NMR to identify rate-determining steps .

- Controlled Variables : Systematically test temperature, solvent polarity, and catalyst loading to isolate competing pathways .

Q. What strategies are employed to explore the biological activity of this compound in drug discovery?

- SAR Studies : Synthesize analogs (e.g., replacing OMe with OH or Cl) and test against target enzymes (e.g., kinases) .

- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated oxidation of the aldehyde group .

- In Silico Screening : Use QSAR models to predict bioavailability and toxicity profiles .

Q. How should researchers address discrepancies in spectroscopic data across different laboratories?

- Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments with certified reference materials .

- Collaborative Validation : Share raw data (e.g., FIDs for NMR) via platforms like NMReDATA to cross-verify assignments .

- Error Analysis : Quantify solvent shifts (e.g., CDCl₃ vs. DMSO-d₆) and report δ values with ±0.05 ppm precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.